molecular formula C24H28O13 B1248518 Verminoside

Verminoside

Cat. No. B1248518
M. Wt: 524.5 g/mol
InChI Key: MZQXNUBTVLKMLP-VXPVLMLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,4R,5R,10R)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Kigelia africana with data available.

Scientific Research Applications

Genotoxicity on Human Lymphocytes

Verminoside has been studied for its cytotoxic and genotoxic activity on human lymphocytes. It was found to cause a significant increase in structural chromosome aberrations and sister chromatid exchanges, along with a reduction in the mitotic index. The research suggests an involvement of key regulatory proteins like PARP-1 and p53 in cell proliferation and DNA repair processes related to verminoside (Santoro et al., 2008).

Antioxidant and Anti-Hepatocarcinoma Constituents

Verminoside, along with other compounds, was isolated from Veronica ciliata and demonstrated strong antioxidant activity and inhibitory effects on HepG2 cell proliferation. These findings suggest its potential use in treatments against liver cancer (Yin et al., 2016).

Antioxidant Compounds in Spathodea Campanulata

In a study of Spathodea campanulata, verminoside was identified as one of the antioxidant principles in various parts of the plant, highlighting its potential as a natural antioxidant agent (Elusiyan et al., 2010).

Quantum Chemical Studies of Verminoside

A quantum chemical study on verminoside revealed insights into its electronic and spectroscopic properties. This research aids in understanding the biological efficacies of verminoside at a molecular level (Saini et al., 2019).

Anti-Inflammatory Activity in Kigelia Africana

Verminoside, extracted from Kigelia africana, showed significant anti-inflammatory effects, inhibiting iNOS expression and NO release in macrophage cell lines. This indicates its potential as an anti-inflammatory agent (Picerno et al., 2005).

Cytotoxic Activity in Cancer Cell Lines

Verminoside has been found to exhibit cytotoxic activity in various cancer cell lines, suggesting its potential use in cancer therapy (Saracoglu & Harput, 2012).

Sensitizing Cisplatin-Resistant Cancer Cells

A study on Pseudolysimachion rotundum var. subintegrum demonstrated that verminoside can sensitize cisplatin-resistant cancer cells and suppress metastatic growth in human breast cancer. This suggests its role as a potential chemoadjuvant (Lee et al., 2020).

properties

Product Name

Verminoside

Molecular Formula

C24H28O13

Molecular Weight

524.5 g/mol

IUPAC Name

[(2R,4R,5R,10R)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C24H28O13/c25-8-14-17(30)18(31)19(32)23(34-14)36-22-16-11(5-6-33-22)20(21-24(16,9-26)37-21)35-15(29)4-2-10-1-3-12(27)13(28)7-10/h1-7,11,14,16-23,25-28,30-32H,8-9H2/b4-2+/t11?,14-,16?,17-,18+,19-,20-,21-,22-,23+,24+/m1/s1

InChI Key

MZQXNUBTVLKMLP-VXPVLMLZSA-N

Isomeric SMILES

C1=CO[C@@H](C2C1[C@H]([C@@H]3[C@]2(O3)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O

synonyms

verminoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verminoside
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Verminoside
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Verminoside

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